![molecular formula C24H20BrNO4 B1461689 3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1105045-66-6](/img/structure/B1461689.png)
3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Vue d'ensemble
Description
3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety.
Mécanisme D'action
Target of Action
Fmoc-D-phe(3-Br)-OH, also known as ®-2-Fmoc-2-amino-3-(3-bromophenyl)propionic acid , is a biochemical used in proteomics research
Mode of Action
Molecules based on the phe-phe motif, which fmoc-d-phe(3-br)-oh is part of, are known to self-assemble into nanostructures and hydrogels . This self-assembly is driven by the inherent hydrophobicity and aromaticity of the Fmoc group .
Biochemical Pathways
The self-assembly of molecules based on the phe-phe motif into nanostructures and hydrogels can have various applications in nanomedicine, including drug delivery and the creation of biomaterials .
Pharmacokinetics
The self-assembled nanostructures based on the phe-phe motif can potentially enhance the bioavailability of drugs .
Result of Action
The self-assembled nanostructures and hydrogels based on the phe-phe motif can deliver powerful and selective biological messages to cells .
Action Environment
It is known that the self-assembly of molecules based on the phe-phe motif can be influenced by factors such as ph .
Analyse Biochimique
Biochemical Properties
Fmoc-D-phe(3-Br)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it can be used in solid-phase peptide synthesis (SPPS) where it interacts with coupling reagents and resin-bound amino acids to form peptide chains . The bromine atom on the phenyl ring can also participate in halogen bonding, influencing the overall conformation and stability of the synthesized peptides .
Cellular Effects
Fmoc-D-phe(3-Br)-OH has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using Fmoc-D-phe(3-Br)-OH can be designed to target specific cell receptors, thereby altering signaling pathways and gene expression . Additionally, the presence of the bromine atom can enhance the hydrophobic interactions within the cell membrane, potentially affecting cellular uptake and distribution .
Molecular Mechanism
The molecular mechanism of Fmoc-D-phe(3-Br)-OH involves its interactions with biomolecules at the molecular level. The Fmoc group provides steric hindrance and hydrophobic interactions, which can influence the binding affinity and specificity of the compound to target proteins and enzymes . The bromine atom can participate in halogen bonding, further stabilizing the interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression . For instance, Fmoc-D-phe(3-Br)-OH can inhibit proteases by binding to their active sites, preventing substrate cleavage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-phe(3-Br)-OH can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that Fmoc-D-phe(3-Br)-OH can maintain its activity and function for extended periods, although some degradation products may form . These degradation products can potentially affect cellular function and experimental outcomes, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of Fmoc-D-phe(3-Br)-OH vary with different dosages in animal models. At low doses, the compound can exhibit minimal toxicity and adverse effects, making it suitable for therapeutic applications . At higher doses, Fmoc-D-phe(3-Br)-OH can cause toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level triggers significant biological responses, such as enzyme inhibition or activation . These findings underscore the importance of dosage optimization in preclinical studies.
Metabolic Pathways
Fmoc-D-phe(3-Br)-OH is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the bromine atom and the Fmoc group . This metabolism can lead to the formation of reactive intermediates and metabolites that can affect metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of Fmoc-D-phe(3-Br)-OH within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as amino acid transporters, which facilitate its cellular uptake . Once inside the cell, Fmoc-D-phe(3-Br)-OH can bind to intracellular proteins and accumulate in specific cellular compartments . These interactions can affect the compound’s localization and overall bioavailability .
Subcellular Localization
The subcellular localization of Fmoc-D-phe(3-Br)-OH is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals present in its structure . Additionally, post-translational modifications, such as phosphorylation or glycosylation, can influence its localization and activity within the cell . Understanding the subcellular localization of Fmoc-D-phe(3-Br)-OH is essential for elucidating its biological functions and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the propanoic acid moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistent production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 3-(3-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 3-(3,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Uniqueness
What sets 3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid apart is its bromophenyl group, which provides unique reactivity compared to its analogs. This allows for a broader range of chemical modifications and applications in various fields .
Propriétés
IUPAC Name |
3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGTIKYXVBTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105045-66-6 | |
| Record name | 3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


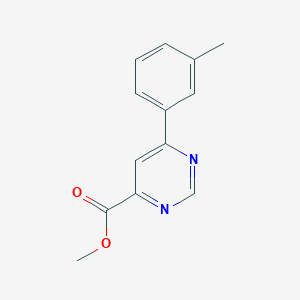
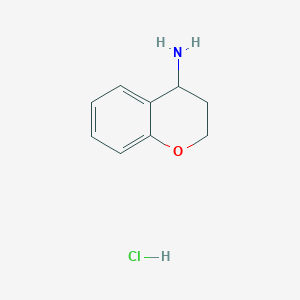
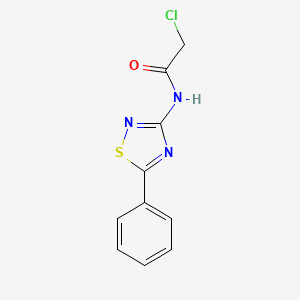
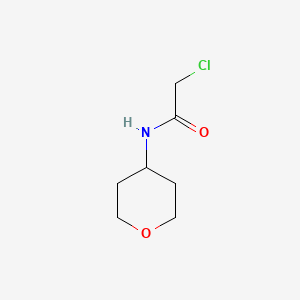
![4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile](/img/structure/B1461612.png)
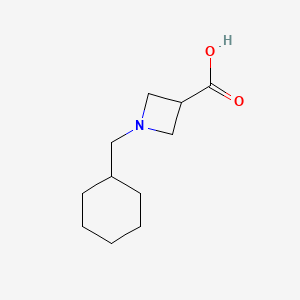
![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)
![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)

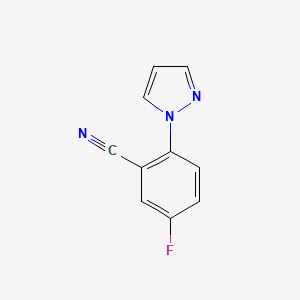
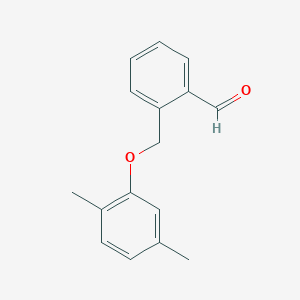
![4-[2-(Carbamoylamino)ethyl]benzoic acid](/img/structure/B1461624.png)
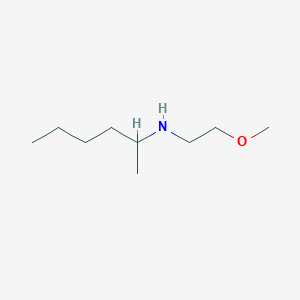
![2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1461628.png)
